5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine
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Description
Synthesis Analysis
The synthesis of TFMP involves several steps. One notable intermediate is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , which serves as a chemical building block for various crop-protection products. Researchers have reported multiple methods for synthesizing 2,3,5-DCTF . These synthetic pathways are crucial for producing TFMP derivatives.
Molecular Structure Analysis
TFMP features a pyrimidine core with a trifluoromethyl group attached to the 5-position. The pyridine moiety at the 1-position contributes to its unique physicochemical properties. The fluorine atom, known for its electronegativity, further enhances the compound’s biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to have a wide range of applications in the pharmaceutical and agrochemical industries .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which share a similar structural motif with the compound , are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Biochemical Pathways
It is known that fluorinated compounds, such as this one, have been instrumental in recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to contribute to their biological activities .
Properties
IUPAC Name |
5-fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N5/c14-9-4-19-12(20-5-9)21-10-6-22(7-10)11-3-8(1-2-18-11)13(15,16)17/h1-5,10H,6-7H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTPWMALUSALBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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